4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine
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Overview
Description
4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine is an organic compound that belongs to the class of sulfonylthiomorpholines It is characterized by the presence of a sulfonyl group attached to a thiomorpholine ring, which is further substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with thiomorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonyl group.
Industry: Used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine involves its interaction with molecular targets through its sulfonyl and thiomorpholine groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups on the phenyl ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethoxyphenyl)sulfonylmorpholine
- 4-(2,5-Dimethoxyphenyl)sulfonylpiperidine
- 4-(2,5-Dimethoxyphenyl)sulfonylpyrrolidine
Uniqueness
4-(2,5-Dimethoxyphenyl)sulfonylthiomorpholine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and physical properties compared to its analogs. The thiomorpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications in research and industry .
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-16-10-3-4-11(17-2)12(9-10)19(14,15)13-5-7-18-8-6-13/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWLRIMARTWNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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